Serine Hydrolase Inhibitor-19

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Serine Hydrolase Inhibitor-19 is a small molecule fragment that interacts with the serine hydrolase class of proteins. These inhibitors are crucial in various physiological processes and have significant pharmacological and toxicological implications . Serine hydrolases are enzymes that catalyze the hydrolysis of ester or amide bonds in substrates, playing vital roles in numerous biological functions .

Méthodes De Préparation

The synthesis of Serine Hydrolase Inhibitor-19 involves several strategies, including:

Mining Natural Products: Utilizing proteins, polysaccharides, and small molecules from natural sources.

Converting Endogenous Substrates: Transforming natural substrates into inhibitors.

Screening Compound Libraries: Identifying potential inhibitors from large libraries of compounds and optimizing lead scaffolds.

Tailoring Mechanism-Based Electrophiles: Designing compounds with electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams that covalently react with the serine nucleophile in the active site.

Analyse Des Réactions Chimiques

Serine Hydrolase Inhibitor-19 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Substitution: Reactions where one functional group is replaced by another.

Hydrolysis: The cleavage of chemical bonds by the addition of water, a common reaction for serine hydrolases.

Common reagents and conditions used in these reactions include electrophiles that covalently bind to the serine nucleophile in the enzyme’s active site . The major products formed from these reactions are typically the hydrolyzed substrates and the covalently modified enzyme .

Applications De Recherche Scientifique

Serine Hydrolase Inhibitor-19 has a wide range of scientific research applications:

Mécanisme D'action

Serine Hydrolase Inhibitor-19 exerts its effects by covalently binding to the serine nucleophile in the active site of serine hydrolases . This binding inhibits the enzyme’s activity, preventing the hydrolysis of ester or amide bonds in substrates . The molecular targets include various serine hydrolases involved in physiological processes such as blood clotting, digestion, nervous system signaling, inflammation, and cancer .

Comparaison Avec Des Composés Similaires

Serine Hydrolase Inhibitor-19 is unique due to its specific interaction with the serine nucleophile in the active site of serine hydrolases . Similar compounds include:

Carbamates: Electrophiles that covalently react with serine nucleophiles.

Ureas: Compounds that inhibit serine hydrolases by forming covalent bonds with the active site.

Activated Ketones: Electrophiles that target the serine nucleophile.

Lactones and Lactams: Compounds that covalently modify the enzyme’s active site.

These compounds share the common feature of covalently binding to the serine nucleophile, but this compound is distinguished by its specific structure and interaction profile .

Propriétés

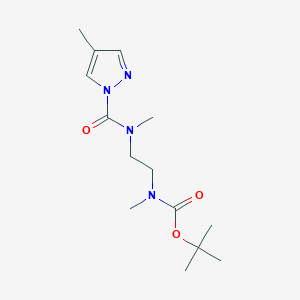

Formule moléculaire |

C14H24N4O3 |

|---|---|

Poids moléculaire |

296.37 g/mol |

Nom IUPAC |

tert-butyl N-methyl-N-[2-[methyl-(4-methylpyrazole-1-carbonyl)amino]ethyl]carbamate |

InChI |

InChI=1S/C14H24N4O3/c1-11-9-15-18(10-11)12(19)16(5)7-8-17(6)13(20)21-14(2,3)4/h9-10H,7-8H2,1-6H3 |

Clé InChI |

OGWFKBLFWLXJQC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN(N=C1)C(=O)N(C)CCN(C)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)

![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053432.png)

![Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate](/img/structure/B12053433.png)

![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12053471.png)

![2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053487.png)